molecular formula C10H21N3O2S B359425 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine CAS No. 878416-77-4

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Cat. No.: B359425
CAS No.: 878416-77-4
M. Wt: 247.36g/mol
InChI Key: BTUPAESYEQROLR-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-piperidine-1-sulfonyl)-piperazine” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The sulfonyl group attached to the piperazine ring could potentially enhance the compound’s solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperazine ring with a sulfonyl group attached, which is further connected to a methyl-piperidine group .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of piperazine, including compounds related to 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, have been investigated for their antibacterial properties. Specifically, studies have demonstrated the preparation and antibacterial activity of compounds derived from piperazines, highlighting their potential against gram-negative bacteria, including Pseudomonas aeruginosa. These findings suggest a promising avenue for developing new antibacterial agents leveraging the structural features of piperazine derivatives (Matsumoto & Minami, 1975).

Antipsychotic Potential

Another area of interest is the potential antipsychotic applications of compounds related to this compound. Research into compounds such as 1-benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine has highlighted the possibility of using piperazine derivatives as atypical antipsychotics. These compounds have shown promise in pharmacological models predictive of antipsychotic efficacy, indicating their potential in treating psychiatric disorders (Bolós et al., 1996).

HIV-1 Inhibition

Piperazine-based compounds, including those structurally similar to this compound, have been explored as potent inhibitors of HIV-1. The research into CCR5 antagonists highlights the therapeutic potential of these compounds in preventing HIV-1 entry and replication, suggesting a valuable strategy for antiviral drug development (Tagat et al., 2001).

Antifungal Applications

The novel combination of piperazine derivatives with other heterocycles has been reported to exhibit antifungal activity, offering a promising approach to combat fungal infections. Specifically, compounds combining 1,2,3-triazoles, piperidines, and thieno pyridine rings have shown effectiveness against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).

Anticancer Research

Piperazine derivatives have also been explored for their anticancer properties, with studies indicating their potential in inhibiting the proliferation of cancer cells, such as MDA-MB-231 breast cancer cells. This research suggests that modifications to the piperazine structure could yield compounds with significant therapeutic benefits in oncology (Kumar et al., 2007).

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUPAESYEQROLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231370
Record name Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878416-77-4
Record name Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878416-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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